molecular formula C8H14O B14743746 trans-2,6-Dimethyl cyclohexanone CAS No. 766-43-8

trans-2,6-Dimethyl cyclohexanone

Cat. No.: B14743746
CAS No.: 766-43-8
M. Wt: 126.20 g/mol
InChI Key: AILVYPLQKCQNJC-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2beta,6alpha-Dimethylcyclohexanone is an organic compound with the molecular formula C8H14O. It is a derivative of cyclohexanone, featuring two methyl groups at the 2 and 6 positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2beta,6alpha-Dimethylcyclohexanone can be synthesized through several methods. One common approach involves the methylation of cyclohexanone. For instance, cyclohexanone can be treated with methyl iodide in the presence of a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (around -78°C) to yield 2,6-dimethylcyclohexanone .

Industrial Production Methods

Industrial production of 2beta,6alpha-Dimethylcyclohexanone typically involves catalytic processes that ensure high yield and purity. The use of palladium-catalyzed reactions is common, where cyclohexanone derivatives are subjected to methylation under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2beta,6alpha-Dimethylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2beta,6alpha-Dimethylcyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2beta,6alpha-Dimethylcyclohexanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2beta,6alpha-Dimethylcyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

766-43-8

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(2S,6S)-2,6-dimethylcyclohexan-1-one

InChI

InChI=1S/C8H14O/c1-6-4-3-5-7(2)8(6)9/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

AILVYPLQKCQNJC-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H](C1=O)C

Canonical SMILES

CC1CCCC(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.